

In-Depth Technical Guide: The Chemical Structure and Synthesis of BWC0977

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Compound of Interest

Compound Name: BWC0977

Cat. No.: B15563530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of multidrug-resistant (MDR) infections. As a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor (NBTI), **BWC0977** selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. This document provides a comprehensive technical overview of the chemical structure and synthesis of **BWC0977**, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure

BWC0977 is a complex heterocyclic molecule with the systematic IUPAC name (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][1,2]oxazin-3(4H)-one. Its chemical formula is $C_{22}H_{21}FN_6O_5$, with a molecular weight of 468.44 g/mol.

The structure of **BWC0977** can be conceptually divided into three key moieties:

- A DNA-binding moiety: This portion of the molecule is a 7-fluoro-1-methylquinolin-2(1H)-one group.

- A central linker: A flexible chain connecting the two primary functional ends of the molecule.
- An enzyme-binding moiety: This consists of a pyrazino-oxazinone core linked to an oxazolidinone ring, which is crucial for its interaction with the bacterial topoisomerase enzymes.

The specific stereochemistry at the oxazolidinone ring is (S), which is critical for its biological activity.

Table 1: Physicochemical Properties of BWC0977

Property	Value
Molecular Formula	C ₂₂ H ₂₁ FN ₆ O ₅
Molecular Weight	468.44 g/mol
IUPAC Name	(S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][1][2]oxazin-3(4H)-one
CAS Number	2254567-00-3
Canonical SMILES	<chem>CN1C=C(C2=CC=C(F)C(=C2C1=O)CCNC[C@H]3COC(=O)N3C4=NC5=C(N=C4)NC(=O)CO5)C</chem>
InChI Key	MKICNOUBIXXGPQ-ZDUSSCGKSA-N

Synthesis of BWC0977

The synthesis of **BWC0977** is a multi-step process that involves the careful construction of its complex heterocyclic core. The development of **BWC0977** arose from a structure-activity relationship (SAR) study, where it was identified as compound 9. The synthetic route is detailed in the supplementary information of the pivotal publication in Nature Communications by Shahul Hameed P. et al.

The synthesis involves the preparation of three key building blocks followed by their sequential coupling. The general synthetic strategy can be outlined as follows:

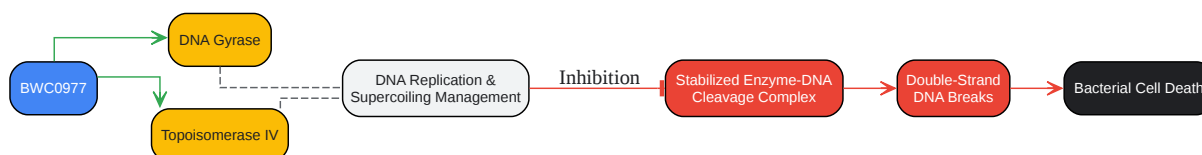
- Synthesis of the quinolinone side chain: This involves the construction of the 7-fluoro-1-methyl-8-(2-aminoethyl)quinolin-2(1H)-one fragment.
- Synthesis of the chiral oxazolidinone linker: This step establishes the crucial (S)-stereochemistry of the oxazolidinone ring, which is vital for potent antibacterial activity.
- Synthesis of the pyrazino-oxazinone core: This involves the formation of the bicyclic pyrazino-oxazinone system.
- Assembly of the final molecule: The three fragments are coupled together through a series of reactions, typically involving amide bond formation and reductive amination, followed by final deprotection steps to yield **BWC0977**.

Detailed experimental protocols, including specific reagents, solvents, reaction times, temperatures, and purification methods, are proprietary and are detailed within the supplementary materials of the cited research article for non-commercial research purposes.

Mechanism of Action and Signaling Pathway

BWC0977 exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, **BWC0977** stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

The inhibitory action of **BWC0977** on these key enzymes disrupts the normal process of DNA replication and repair, triggering a cascade of events within the bacterial cell that leads to its demise.



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Caption: Mechanism of action of **BWC0977**.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of **BWC0977** is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

Protocol:

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- **Preparation of **BWC0977** Dilutions:** A serial two-fold dilution of **BWC0977** is prepared in a 96-well microtiter plate.
- **Inoculation:** Each well containing the diluted **BWC0977** is inoculated with the standardized bacterial suspension.
- **Incubation:** The microtiter plates are incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is recorded as the lowest concentration of **BWC0977** that completely inhibits visible bacterial growth.

Table 2: In Vitro Activity of **BWC0977** against Selected Bacterial Pathogens

Bacterial Species	MIC Range (µg/mL)
Escherichia coli	0.12 - 4
Klebsiella pneumoniae	0.25 - 8
Pseudomonas aeruginosa	0.5 - 16
Acinetobacter baumannii	0.12 - 4
Staphylococcus aureus (MRSA)	0.06 - 0.5

Note: MIC values can vary depending on the specific strain and testing conditions.

Topoisomerase Inhibition Assay

The inhibitory activity of **BWC0977** against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays.

Protocol (DNA Gyrase Supercoiling Assay):

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.
- **Addition of **BWC0977**:** Varying concentrations of **BWC0977** are added to the reaction mixtures.
- **Incubation:** The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
- **Reaction Termination:** The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
- **Agarose Gel Electrophoresis:** The reaction products are resolved on an agarose gel. The conversion of relaxed plasmid to its supercoiled form is visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
- **Quantification:** The intensity of the supercoiled DNA band is quantified to determine the concentration of **BWC0977** required for 50% inhibition (IC₅₀).

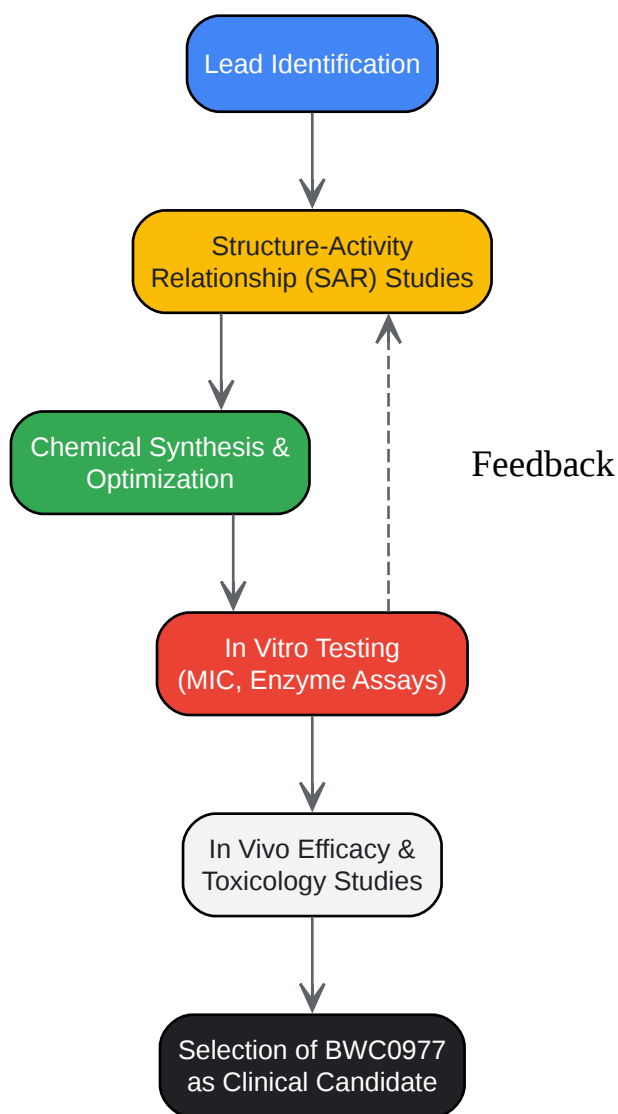
A similar protocol is used for topoisomerase IV decatenation assays, where the substrate is catenated kinetoplast DNA (kDNA).

Table 3: IC₅₀ Values of BWC0977 against Bacterial Topoisomerases

Enzyme	Bacterial Source	IC ₅₀ (μM)
DNA Gyrase	Escherichia coli	0.03
Topoisomerase IV	Escherichia coli	0.05
DNA Gyrase	Staphylococcus aureus	0.02
Topoisomerase IV	Staphylococcus aureus	0.04

Experimental Workflow

The discovery and preclinical development of **BWC0977** followed a structured workflow, beginning with the identification of a lead compound and progressing through optimization and rigorous testing.



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Caption: Preclinical development workflow for **BWC0977**.

Conclusion

BWC0977 represents a promising new class of antibiotics with a potent dual-targeting mechanism against bacterial type II topoisomerases. Its complex chemical structure is a result of extensive medicinal chemistry efforts, and its synthesis requires a sophisticated multi-step approach. The data presented in this guide underscore the significant potential of **BWC0977** in the fight against multidrug-resistant bacterial infections. Further research and clinical evaluation will be crucial in fully elucidating its therapeutic value.

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References

- 1. researchgate.net [researchgate.net]
- 2. Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
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